1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(pyridin-3-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the pyridinylmethylamine moiety can be attached using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE: can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Halogenating agents like bromine (Br₂) and nucleophiles like sodium methoxide (NaOCH₃) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while reduction of a nitro group can produce an amine .
Scientific Research Applications
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Properties
Molecular Formula |
C22H20ClN3 |
---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C22H20ClN3/c23-21-9-3-1-7-18(21)15-26-16-19(20-8-2-4-10-22(20)26)14-25-13-17-6-5-11-24-12-17/h1-12,16,25H,13-15H2 |
InChI Key |
BBAGJCZQJWJPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)CNCC4=CN=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.